4-Iodobenzyl 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzyl 4-formylbenzoate is an organic compound with the molecular formula C15H11IO3. It is characterized by the presence of an iodine atom attached to a benzyl group and a formyl group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-iodobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzyl 4-formylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 4-iodobenzyl 4-hydroxybenzoate.
Oxidation: Formation of 4-iodobenzyl 4-carboxybenzoate.
Scientific Research Applications
4-Iodobenzyl 4-formylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodobenzyl 4-formylbenzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic Acid: Similar in structure but lacks the iodine atom and benzyl group.
4-Iodobenzyl Alcohol: Similar in structure but lacks the formyl group.
4-Iodobenzyl Bromide: Similar in structure but has a bromine atom instead of a formyl group.
Uniqueness
4-Iodobenzyl 4-formylbenzoate is unique due to the presence of both an iodine atom and a formyl group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(4-iodophenyl)methyl 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRUGBJVUZQLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.